[1,3]Dioxolo[4,5-g]quinazolin-8-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-g]quinazolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of mono-propargylated aromatic ortho-diamines, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation . The reaction can be conducted using stannic chloride or indium (III) chloride under aerobic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-g]quinazolin-8-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,3]Dioxolo[4,5-g]quinazolin-8-amine is used as a scaffold for the synthesis of various heterocyclic compounds
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial agent . It has been investigated for its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen . Additionally, it has been studied for its potential anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-g]quinazolin-8-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation . Additionally, molecular docking studies have revealed its potential to interact with the GABA A receptor, suggesting its use as an anticonvulsant .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-ones: These compounds share a similar quinazoline core and have been studied for their antimicrobial and anticancer properties.
[1,3]Dioxolo-chromeno[2,3-b]pyridines: These compounds have shown potential as anti-seizure agents and share a similar dioxolo structure.
Uniqueness
[1,3]Dioxolo[4,5-g]quinazolin-8-amine is unique due to its specific dioxolo-quinazoline structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to inhibit biofilm formation and interact with the GABA A receptor sets it apart from other similar compounds .
Biological Activity
[1,3]Dioxolo[4,5-g]quinazolin-8-amine is a compound of increasing interest due to its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological properties, and the implications of these findings in medicinal chemistry.
Synthesis
The synthesis of this compound has been explored through various methodologies, focusing on optimizing yields and purity. The compound can be synthesized via a multi-step process involving the formation of the quinazoline core followed by dioxole incorporation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro testing against several cancer cell lines has shown promising results:
- Cell Lines Tested :
- Huh7-D12 (liver cancer)
- Caco-2 (colorectal cancer)
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- MDA-MB-468 (breast cancer)
- PC-3 (prostate cancer)
The compound exhibited significant cytotoxicity with IC50 values in the micromolar range for several of these cell lines, demonstrating its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases associated with tumor growth. Studies indicate that modifications in the molecular structure can enhance affinity towards various kinases, including:
- CDK9/CyclinT
- Haspin
- Pim-1
- GSK-3β
- CK-1ε
- JAK3
- CLK1
- DYRK1A
Notably, some derivatives demonstrated moderate inhibitory activity against JAK3 and Haspin kinases .
Case Study 1: Cytotoxicity Assessment
A study conducted on a series of synthesized quinazoline derivatives including this compound revealed that most compounds showed selective toxicity towards cancer cells while sparing normal cells. For instance:
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
5b | MDA-MB-231 | 7.2 | >10 |
6b | HCT-116 | 5.5 | >12 |
6c | PC-3 | 6.0 | >15 |
These findings suggest that structural modifications could lead to enhanced selectivity and potency against specific cancers .
Case Study 2: Kinase Inhibition Profile
In another investigation focusing on kinase inhibition, derivatives of this compound were tested for their ability to inhibit various kinases. The results indicated:
Compound | Kinase Target | % Inhibition at 10 µM |
---|---|---|
6a | JAK3 | 64% |
6c | Haspin | 88% |
II | GSK-3β | 87% |
These results underscore the compound's potential as a multi-targeted therapeutic agent in oncology .
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-g]quinazolin-8-amine |
InChI |
InChI=1S/C9H7N3O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
YWOZVBGEIZKZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)N |
Origin of Product |
United States |
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